![molecular formula C8H6BrClN2 B1272454 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile CAS No. 42951-71-3](/img/structure/B1272454.png)
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Overview
Description
5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a chemical compound with the CAS Number: 42951-71-3 . It has a molecular weight of 245.51 and its molecular formula is C8H6BrClN2 . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClN2/c1-4-6 (3-11)8 (10)12-5 (2)7 (4)9/h1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a molecular weight of 245.51 . It is stored at room temperature .Scientific Research Applications
Industrial Process Scale-Up for Diabetes Therapy
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, closely related to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, is a key intermediate in synthesizing a family of promising SGLT2 inhibitors for diabetes therapy. This compound is prepared from dimethyl terephthalate, following a process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. It has been scaled up successfully to approximately 70 kg per batch with a total yield of 24%, demonstrating scalability, high yield, and significant cost reduction (Zhang et al., 2022).
Halogen-Induced Cyclization in Chemical Synthesis
This compound can be utilized in halogen-induced cyclization reactions. For instance, the reaction of 5-chloro or bromo-6, 2'-O-cyclouridine with N-bromo or chloro-succinimide forms compounds like 5-bromo-5-chloro-5,6-dihydro-6, 2':6, 5'-di-O-cyclouridine. This process involves the separation of mixtures of diastereoisomers by high-performance liquid chromatography, contributing to advancements in chemical synthesis (Maruyama et al., 1986).
Microscale Synthesis in Educational Settings
The chemical compound has been used in microscale synthesis experiments, such as the reductive deamination of related compounds like 4-bromo-2-chloro-6-iodoaniline. This synthesis is suitable for undergraduate laboratories, requiring less starting material and offering high product yields. Such applications are important for educational purposes, demonstrating practical and scalable chemical reactions (Pelter et al., 2004).
Thermal Cycloaddition in Chemical Research
The compound is also involved in thermal [2+2] cycloaddition reactions, such as the formation of fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane. This reaction involves head-to-tail dimers, demonstrating its significance in understanding and advancing cycloaddition reactions in chemistry (Toda et al., 1974).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEREACRVVTQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377165 | |
Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42951-71-3 | |
Record name | 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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